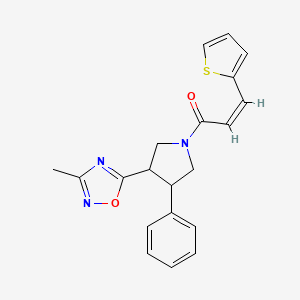

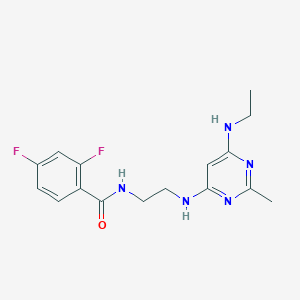

![molecular formula C20H17N5O5 B2398132 3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951511-54-9](/img/structure/B2398132.png)

3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.386. The purity is usually 95%.

BenchChem offers high-quality 3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-(1,3-Benzodioxol-5-yl)-5-[1-(2,5-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Oxadiazole derivatives have been explored for their corrosion inhibition properties. The study on 1,3,4-oxadiazole derivatives, for instance, reveals their effectiveness in inhibiting corrosion of mild steel in sulphuric acid environments. This inhibition is attributed to the formation of a protective layer on the metal surface, as demonstrated through gravimetric, electrochemical, SEM, and computational methods, revealing a mixed type of inhibition behavior (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative properties of 1,3,4-Oxadiazole derivatives have been extensively researched. One study synthesized N-Mannich bases of 1,3,4-oxadiazole, exhibiting significant in vitro inhibitory activity against various bacterial strains and pathogenic fungi, including Candida albicans. Furthermore, these compounds displayed promising anti-proliferative activity against several human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, suggesting their potential as chemotherapeutic agents (L. H. Al-Wahaibi et al., 2021).

Photolysis Studies

Research into the photolysis of 1,3,4-oxadiazoles, such as the irradiation of 2,5-diphenyl-1,3,4-oxadiazole in alcohols, has demonstrated interesting chemical transformations. These studies have led to the formation of benzoic acid ester and benzonitrile imine, further reacting to yield benzamide and 1,2,4-triazole derivatives. Such research provides valuable insights into the photolytic pathways of oxadiazoles, contributing to the understanding of their chemical behavior under light exposure (O. Tsuge, K. Oe, M. Tashiro, 1977).

Nematocidal Activities

Recent studies have also explored the nematocidal activities of novel 1,2,4-oxadiazole derivatives, demonstrating their potential in combating nematode pests. Certain derivatives have shown effective mortality rates against Bursaphelenchus xylophilus, a significant pest, suggesting that 1,2,4-oxadiazole compounds could serve as leads for developing new nematicides (Dan Liu et al., 2022).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-11-18(22-24-25(11)14-9-13(26-2)5-7-15(14)27-3)20-21-19(23-30-20)12-4-6-16-17(8-12)29-10-28-16/h4-9H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKPMBNWESMSNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2398054.png)

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2398056.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2398057.png)

![5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2398058.png)

![1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2398063.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2398066.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398067.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)